molecular formula C10H11N5NaO7P B12087401 Guanosine 2'

Guanosine 2'

Cat. No.: B12087401
M. Wt: 367.19 g/mol
InChI Key: KJPSSHNIEXRDDG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine 2’ can be synthesized through enzymatic methods. One common method involves the RNase T1 digestion of yeast RNA, which yields guanosine-2’,3’-cyclic phosphate . This compound can then be further processed to obtain guanosine 2’. Another method involves aqueous strategies that avoid the use of protecting groups and chromatography, making the process simpler and more efficient .

Industrial Production Methods

Industrial production of guanosine 2’ often relies on microbial fermentation. For instance, Escherichia coli can be genetically engineered to overexpress the purine synthesis pathway, leading to increased guanosine accumulation . This method is preferred due to its cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Guanosine 2’ undergoes various chemical reactions, including phosphorylation, oxidation, and alkylation. It can be phosphorylated to form guanosine monophosphate (GMP), cyclic guanosine monophosphate (cGMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP) . These phosphorylated forms are essential in numerous biochemical pathways.

Common Reagents and Conditions

Major Products Formed

    Phosphorylation: GMP, cGMP, GDP, GTP

    Oxidation: Oxidized guanosine derivatives

    Alkylation: C8-alkylated guanosine derivatives

Scientific Research Applications

Comparison with Similar Compounds

Guanosine 2’ is unique due to its specific neuroprotective properties and its role in various biochemical pathways. Similar compounds include:

These compounds share some biochemical roles but differ in their specific applications and molecular structures.

Properties

Molecular Formula

C10H11N5NaO7P

Molecular Weight

367.19 g/mol

IUPAC Name

sodium;2-amino-9-[6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N5O7P.Na/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);/q;+1/p-1

InChI Key

KJPSSHNIEXRDDG-UHFFFAOYSA-M

Canonical SMILES

C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)[O-])N=C(NC2=O)N.[Na+]

Origin of Product

United States

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